![molecular formula C12H11ClF2O3 B3278158 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride CAS No. 672883-68-0](/img/structure/B3278158.png)
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Overview
Description
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is a white to light yellow crystalline powder with a molecular formula of C11H9ClF2O3. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Polymer Synthesis and Modification
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is utilized in the synthesis of polymers. For instance, in a study by Kricheldorf et al. (1999), a related compound, 3,5-Bis(trimethylsiloxy)benzoyl chloride, was used to create star-shaped hyperbranched polyesters. The modification of trimethylsiloxy groups into ester groups demonstrated the versatility of this class of compounds in polymer chemistry (Kricheldorf, Bolender, & Wollheim, 1999).
Benzoylation of Nucleosides
In the field of bioorganic chemistry, compounds similar to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride are used for the benzoylation of nucleosides. Prasad et al. (2005) demonstrated the use of benzoyl cyanide in an ionic liquid as a green alternative for efficient and selective benzoylation of nucleosides. This highlights the potential of such compounds in developing environmentally friendly methodologies in medicinal chemistry (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).
Synthesis of Rigid Analogues of Tyramine and Dopamine
In pharmaceutical chemistry, related benzoyl chlorides are instrumental in synthesizing analogues of significant biological compounds. Crooks and Rosenberg (1979) used benzyl chloride derivatives in the synthesis of spiro[indane-2,2′-pyrrolidine], which are rigid analogues of tyramine and dopamine, indicating the potential of these compounds in drug synthesis and design (Crooks & Rosenberg, 1979).
Fluorescent Derivatization of Hydroxyl and Amino Compounds
Compounds similar to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride are used in analytical chemistry as derivatization agents. Tsuruta and Kohashi (1987) developed fluorescent derivatization reagents for hydroxyl and amino compounds, demonstrating the applicability of these compounds in enhancing the detection and analysis of small biological molecules (Tsuruta & Kohashi, 1987).
Development of Antimicrobials and Antioxidants
In the development of new pharmaceuticals, benzoyl chlorides play a significant role. Rangaswamy et al. (2017) synthesized a new class of antimicrobials and antioxidants using a benzoyl chloride derivative, indicating the importance of these compounds in the discovery and development of new therapeutic agents (Rangaswamy, Kumar, Harini, & Naik, 2017).
properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2O3/c13-11(16)8-3-4-9(18-12(14)15)10(5-8)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLBOIFGYPHXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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